molecular formula C12H22N2O B7516950 3-(Azepan-1-yl)azepan-2-one

3-(Azepan-1-yl)azepan-2-one

Cat. No.: B7516950
M. Wt: 210.32 g/mol
InChI Key: CMKSEWMFSWOPLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Azepan-1-yl)azepan-2-one is a bicyclic organic compound featuring a seven-membered azepane ring fused with a lactam (azepan-2-one) moiety. Azepan-2-one derivatives are frequently explored for their bioactivity, such as enzyme inhibition and receptor modulation, owing to their conformational flexibility and ability to mimic peptide backbones .

Properties

IUPAC Name

3-(azepan-1-yl)azepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O/c15-12-11(7-3-4-8-13-12)14-9-5-1-2-6-10-14/h11H,1-10H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMKSEWMFSWOPLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2CCCCNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azepan-1-yl)azepan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of azepane with azepan-2-one in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents like toluene or dichloromethane to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

3-(Azepan-1-yl)azepan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted azepanes, oxides, and amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(Azepan-1-yl)azepan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Azepan-1-yl)azepan-2-one involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

  • Bioactivity Modulation : The addition of heterocyclic groups (e.g., pyrazine in 3A5NP2C) enhances antiviral activity by enabling protein binding via π-π stacking and hydrogen bonding . In contrast, the benzothiazole sulfone moiety in 3-(Azepan-1-yl)-1,2-benzothiazole 1,1-dioxide improves antioxidant and proton-pump inhibition, likely due to sulfone’s electron-withdrawing effects .
  • Structural Rigidity vs.

Efficacy and Selectivity

  • 3A5NP2C : Demonstrates low cytotoxicity in human cells despite structural similarity to amiloride analogs, suggesting selective antiviral targeting .
  • 3-(Azepan-1-yl)-1,2-benzothiazole 1,1-dioxide : Outperforms omeprazole in molecular docking studies (−8.4 kcal/mol vs. −8.0 kcal/mol), indicating superior binding affinity for gastric proton pumps .

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